molecular formula C20H19N3O4S B2806071 1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899731-04-5

1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2806071
CAS No.: 899731-04-5
M. Wt: 397.45
InChI Key: OPSCRKFYMBTMFI-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the furan ring, nitrobenzyl group, and thioether linkage, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the furan-2-ylmethyl and 4-nitrobenzylthio groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack and subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and thioether linkage can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the quinazolinone core may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-4-((4-aminobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.

    1-(furan-2-ylmethyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-(furan-2-ylmethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-20-21-19(28-13-14-7-9-15(10-8-14)23(25)26)17-5-1-2-6-18(17)22(20)12-16-4-3-11-27-16/h3-4,7-11H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSCRKFYMBTMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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